molecular formula C15H19N5 B13070575 4-hydrazinylidene-6,6-dimethyl-N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine

4-hydrazinylidene-6,6-dimethyl-N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine

Cat. No.: B13070575
M. Wt: 269.34 g/mol
InChI Key: TWRIAIBOIPGYSV-WOJGMQOQSA-N
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Description

4-hydrazinylidene-6,6-dimethyl-N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinylidene-6,6-dimethyl-N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine typically involves the condensation of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final condensation reactions. The use of continuous flow reactors and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-hydrazinylidene-6,6-dimethyl-N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydrazinylidene-6,6-dimethyl-N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, bind to receptors, and interfere with cellular processes, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

IUPAC Name

(4E)-4-hydrazinylidene-6,6-dimethyl-N-phenyl-5,7-dihydro-1H-indazol-3-amine

InChI

InChI=1S/C15H19N5/c1-15(2)8-11(18-16)13-12(9-15)19-20-14(13)17-10-6-4-3-5-7-10/h3-7H,8-9,16H2,1-2H3,(H2,17,19,20)/b18-11+

InChI Key

TWRIAIBOIPGYSV-WOJGMQOQSA-N

Isomeric SMILES

CC1(CC2=C(/C(=N/N)/C1)C(=NN2)NC3=CC=CC=C3)C

Canonical SMILES

CC1(CC2=C(C(=NN)C1)C(=NN2)NC3=CC=CC=C3)C

Origin of Product

United States

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